molecular formula C22H23ClN4O2 B4714067 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4714067
M. Wt: 410.9 g/mol
InChI Key: OMTUQARTHIKDJN-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

7-chloro-8-methyl-N-(2-morpholin-4-ylethyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-18(23)6-5-16-17(22(28)25-8-9-27-10-12-29-13-11-27)14-20(26-21(15)16)19-4-2-3-7-24-19/h2-7,14H,8-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTUQARTHIKDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCN3CCOCC3)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the pyridine moiety: This step involves the coupling of the quinoline core with a pyridine derivative using palladium-catalyzed cross-coupling reactions.

    Chlorination and methylation:

    Attachment of the morpholine group: This is typically done through nucleophilic substitution reactions, where the morpholine group is introduced to the quinoline core.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities. Researchers are investigating its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is being explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These include compounds like quinine, chloroquine, and hydroxychloroquine, which are known for their antimalarial and antiviral activities.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins with various biological roles.

    Morpholine derivatives: These include compounds like morpholine itself and its derivatives, which are used in various industrial applications.

Uniqueness

7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its combination of the quinoline, pyridine, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

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